N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a thiazole ring and a quinoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the condensation of appropriate thiazole and quinoline derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of triethylamine and ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and quinoline moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide: This compound shares a similar thiazole ring but differs in the quinoline moiety.
Imidazo[1,5-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of a thiazole ring and a quinoline moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-5-21-9-14(17(23)20-18-19-10(2)11(3)25-18)16(22)13-8-12(24-4)6-7-15(13)21/h6-9H,5H2,1-4H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGDZTIIAFYPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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